1-(Ethoxyethynyl)-4-methylbenzene
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Overview
Description
1-(Ethoxyethynyl)-4-methylbenzene is an organic compound with the molecular formula C11H12
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethoxyethynyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylacetylene with ethyl iodide in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxyethynyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxyethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(Ethoxyethynyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxyethynyl)-4-methylbenzene involves its interaction with specific molecular targets. The ethoxyethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(Ethoxyethynyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methylphenylacetylene: Lacks the ethoxyethynyl group, leading to different applications and reactivity.
Ethylbenzene: Lacks both the ethoxyethynyl and methyl groups, resulting in simpler chemical behavior.
Uniqueness
1-(Ethoxyethynyl)-4-methylbenzene is unique due to the presence of both the ethoxyethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
67500-32-7 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2-ethoxyethynyl)-4-methylbenzene |
InChI |
InChI=1S/C11H12O/c1-3-12-9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 |
InChI Key |
HGFNPATWRHVKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC#CC1=CC=C(C=C1)C |
Origin of Product |
United States |
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